Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]- is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and a piperidino(thiocarbonyl)thio group. Organotin compounds are known for their diverse applications in organic synthesis, polymer chemistry, and as catalysts in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of stannane, triphenyl[[piperidino(thiocarbonyl)]thio]- typically involves the reaction of triphenylstannane with piperidino(thiocarbonyl)thio chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive thiocarbonyl group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of stannane, triphenyl[[piperidino(thiocarbonyl)]thio]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]- undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty polymers and as a stabilizer in the manufacturing of plastics
Wirkmechanismus
The mechanism of action of stannane, triphenyl[[piperidino(thiocarbonyl)]thio]- involves its interaction with various molecular targets and pathways:
Radical Reactions: The compound can generate radicals through homolytic cleavage of the tin-carbon bond, which can then participate in various radical-mediated reactions.
Coordination Chemistry: The thiocarbonyl group can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylstannane: Similar structure but lacks the piperidino(thiocarbonyl)thio group.
Tributyltin Hydride: Another organotin compound used in radical reactions but with different substituents.
Thiocarbonyl Compounds: Compounds containing the thiocarbonyl group but with different metal centers
Eigenschaften
CAS-Nummer |
59086-70-3 |
---|---|
Molekularformel |
C24H25NS2Sn |
Molekulargewicht |
510.3 g/mol |
IUPAC-Name |
triphenylstannyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C6H11NS2.3C6H5.Sn/c8-6(9)7-4-2-1-3-5-7;3*1-2-4-6-5-3-1;/h1-5H2,(H,8,9);3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
QCNPSWADYRNEFC-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCN(CC1)C(=S)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.